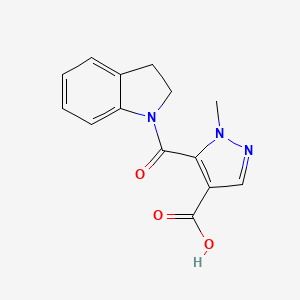
2-iodo-N1,N1-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N1,N1-dimethylbenzene-1,4-diamine, also known as 2-Iodo-1,4-diaminodimethylbenzene, is an organic compound that belongs to the family of aromatic amines. It has a molecular formula of C9H12N2I and a molecular weight of 296.11 g/mol. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Biodistribution and Radiation Dosimetry of [123I]ADAM
[123I]ADAM, a compound structurally related to the one of interest, has been utilized in the study of serotonin transporters in the human brain, highlighting its potential for SPECT imaging of serotonin receptors. A study conducted by Kauppinen et al. (2002) on healthy human volunteers to investigate the radiation dosimetry and biodistribution of [123I]ADAM revealed that this compound is of potential value as a tracer for SPECT imaging, offering acceptable dosimetry and high brain uptake. The highest absorbed organ doses were found in the lower large intestine wall, kidneys, urinary bladder wall, and thyroid, with an effective dose estimated to be relatively low, suggesting its safety for use in humans (Kauppinen et al., 2002).
Selective SERT Radioligand for CNS Imaging
Further research into the binding kinetics of [123I]ADAM in healthy controls by Sacher et al. (2007) demonstrated its utility as a ligand for in-vivo quantification of serotonin transporters (SERT) using SPECT. The study found that [123I]ADAM, due to its comparatively better signal-to-noise ratio compared to other compounds, is a useful ligand for in-vivo quantification of human SERT by means of SPECT. This indicates that the compound can provide valuable insights into the functioning of serotonin transporters in the brain, with optimal SPECT scan acquisition times identified for precise imaging (Sacher et al., 2007).
Mécanisme D'action
Target of Action
It is often used as an intermediate or reagent in laboratory research, suggesting that it may interact with a variety of molecular targets depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-iodo-N1,N1-dimethylbenzene-1,4-diamine . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability.
Propriétés
IUPAC Name |
2-iodo-1-N,1-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXROQGWJDBMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)
![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)
![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)
